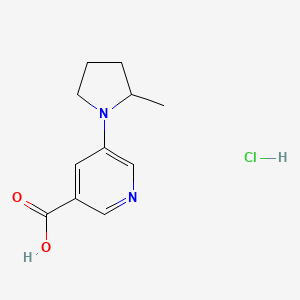
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound that features a pyridine ring substituted with a 2-methylpyrrolidinyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-methylpyrrolidine with a pyridine derivative. One common method involves the use of a Diels-Alder reaction, where a key intermediate is formed and subsequently converted to the desired carboxylic acid intermediate by reaction with hydrogen at room temperature . The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives and pyrrolidine-containing molecules, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
生物活性
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 242.70 g/mol
- IUPAC Name : 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid; hydrochloride
The compound consists of a pyridine ring substituted with a 2-methylpyrrolidinyl group and a carboxylic acid moiety, enhancing its solubility and stability in various formulations.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Properties : Studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
- Neuroprotective Activity : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative disease models.
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways associated with disease processes.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Reaction of 2-methylpyrrolidine with pyridine derivatives.
- Key Reactions : Diels-Alder reactions are common to form key intermediates, followed by hydrogenation to yield the desired carboxylic acid derivative.
- Industrial Production : Continuous flow reactors are often employed for large-scale synthesis to enhance yield and purity .
Research Findings and Case Studies
A review of literature highlights several studies investigating the biological activity of this compound:
Case Study: Neuroprotective Effects
In a study involving animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease .
Comparison with Similar Compounds
This compound can be compared with other pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1-Methylpyrrolidin-2-yl)pyridine | Pyridine ring with methylpyrrolidine | Enhanced solubility |
| 4-(2-Methylpyrrolidin-1-yl)pyridine | Substituted pyridine with methylpyrrolidine | Potential anti-cancer properties |
| N-(2-Methylpyrrolidin-1-yl)acetamide | Acetamide derivative of pyrrolidine | Exhibits analgesic effects |
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10;/h5-8H,2-4H2,1H3,(H,14,15);1H |
InChIキー |
JMMUDZCXZHRHDO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1C2=CN=CC(=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















